

## GSK805: A Comparative Analysis of Crossreactivity with ROR Isoforms

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of **GSK805** for the Retinoid-related Orphan Receptor gamma t (RORyt) over other ROR isoforms, supported by experimental data and detailed protocols.

**GSK805** is a potent and orally bioavailable inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases, making RORyt a prime therapeutic target.[2] A critical aspect of the therapeutic potential of any RORyt inhibitor is its selectivity over the other isoforms, ROR $\alpha$  and ROR $\beta$ , which are involved in a variety of distinct physiological processes, including development, metabolism, and circadian rhythm.[4][5][6][7] This guide provides a comprehensive comparison of **GSK805**'s cross-reactivity with ROR $\alpha$  and ROR $\beta$ , presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

### **Quantitative Analysis of GSK805 Cross-reactivity**

The selectivity of **GSK805** for RORyt over ROR $\alpha$  and ROR $\beta$  has been evaluated using various in vitro assays. The data consistently demonstrates a significant preference for RORyt.



| Isoform | Assay Type                      | Potency<br>(IC50) | pIC50        | Selectivity<br>vs. RORyt | Reference |
|---------|---------------------------------|-------------------|--------------|--------------------------|-----------|
| RORyt   | FRET Assay                      | 3.98 nM           | 8.4          | -                        | [1][8]    |
| RORα    | Luciferase<br>Reporter<br>Assay | ~1.24 µM          | Not Reported | ~312-fold                | [9]       |
| RORβ    | Luciferase<br>Reporter<br>Assay | ~1.39 µM          | Not Reported | ~349-fold                | [9]       |

Note: The IC50 values for ROR $\alpha$  and ROR $\beta$  are based on data for a structurally similar compound, TMP778, identified in the same screening that led to **GSK805**. The study states that the IC50 for ROR $\alpha$  and ROR $\beta$  was roughly 100-fold higher than for RORyt, suggesting a similar selectivity profile for **GSK805**.[9]

## **Experimental Protocols**

The determination of **GSK805**'s potency and selectivity against ROR isoforms relies on robust and specific experimental assays. Below are detailed methodologies for two key experiments commonly employed for this purpose.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORyt

This assay is designed to measure the ability of a compound to inhibit the interaction between the RORyt ligand-binding domain (LBD) and a cofactor peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORyt-LBD (donor fluorophore) and a fluorescein-labeled cofactor peptide (acceptor fluorophore). When the cofactor binds to the RORyt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inverse agonist like **GSK805** will disrupt this interaction, leading to a decrease in the FRET signal.[10]

Protocol:



### Reagent Preparation:

- Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
- Dilute GST-RORyt-LBD, Tb-labeled anti-GST antibody, and fluorescein-labeled cofactor peptide (e.g., a peptide derived from the steroid receptor coactivator 1, SRC1) in the reaction buffer to the desired concentrations.
- Prepare a serial dilution of GSK805 in DMSO, followed by a further dilution in the reaction buffer.

### Assay Procedure:

- Add a fixed volume of the **GSK805** dilution to the wells of a low-volume 384-well plate.
- Add a mixture of GST-RORγt-LBD and Tb-labeled anti-GST antibody to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibodyprotein binding.
- Add the fluorescein-labeled cofactor peptide to initiate the binding reaction.
- Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.

### Data Acquisition and Analysis:

- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
- Calculate the ratio of the acceptor to donor fluorescence.
- Plot the fluorescence ratio against the logarithm of the GSK805 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



# GAL4 Luciferase Reporter Assay for ROR Isoform Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific ROR isoform.

Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of a ROR isoform (RORα, RORβ, or RORγt). This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the ROR-LBD is constitutively active, it will drive the expression of luciferase. An inverse agonist like **GSK805** will bind to the ROR-LBD and inhibit this transcription, leading to a decrease in luciferase activity.[11]

#### Protocol:

- Cell Culture and Transfection:
  - Culture a suitable host cell line (e.g., HEK293T) in appropriate media.
  - Co-transfect the cells with two plasmids: one expressing the GAL4-ROR-LBD fusion protein (for the specific isoform being tested) and a second reporter plasmid containing the GAL4 UAS-luciferase construct. A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
- Compound Treatment:
  - After transfection, plate the cells into a 96-well plate.
  - Prepare a serial dilution of GSK805 in the cell culture medium.
  - Add the diluted **GSK805** to the cells and incubate for a specified period (e.g., 24 hours).
- Luciferase Activity Measurement:
  - Lyse the cells using a suitable lysis buffer.

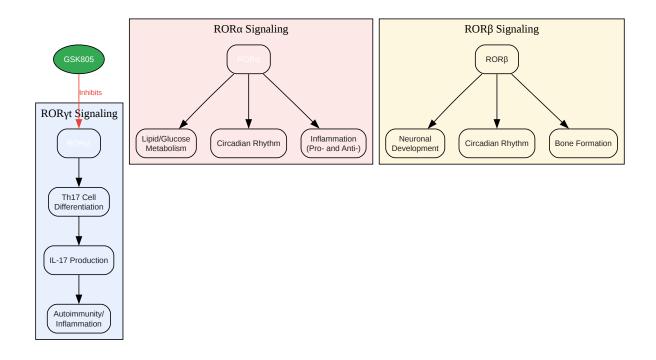


- Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.
- If a control reporter was used, measure its activity as well.
- Data Analysis:
  - Normalize the firefly luciferase activity to the control reporter activity (if applicable) to account for variations in transfection efficiency and cell number.
  - Plot the normalized luciferase activity against the logarithm of the GSK805 concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Signaling Pathways and Experimental Workflow**

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.

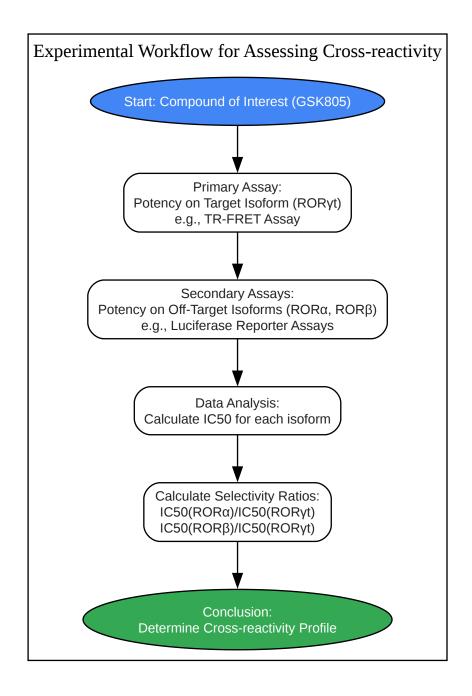




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Figure 1: Simplified overview of ROR isoform signaling pathways.





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### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROR gamma-t-IN-1 | C23H18Cl2F3NO4S | CID 71285927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid-related orphan receptor RORβ, circadian rhythm abnormalities and tumorigenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. REV-ERB and ROR nuclear receptors as drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary\_ki [bindingdb.org]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors PMC [pmc.ncbi.nlm.nih.gov]
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